Dy-560 NHS ester

Description

Contextualizing N-Hydroxysuccinimide Esters in Advanced Bioconjugation Methodologies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable complex that combines the properties of each component. A cornerstone of this field is the use of amine-reactive crosslinkers, with N-Hydroxysuccinimide (NHS) esters being one of the most widely employed classes of reagents. thermofisher.com The utility of NHS esters stems from their ability to react efficiently and selectively with primary aliphatic amine groups (–NH₂). glenresearch.com These primary amines are readily available on biomolecules, most notably at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com

The reaction between an NHS ester and a primary amine occurs under mild, slightly alkaline conditions (typically pH 7-9) and results in the formation of a highly stable amide bond. thermofisher.comglenresearch.com During this acylation reaction, the N-hydroxysuccinimide moiety is released as a soluble, non-interfering byproduct that can be easily removed through standard purification techniques like dialysis or desalting. thermofisher.com This straightforward and reliable coupling chemistry has made NHS esters a dominant tool for attaching labels, such as fluorescent dyes or biotin, to proteins, antibodies, and amine-modified oligonucleotides. thermofisher.comglenresearch.comamerigoscientific.com While NHS esters can also react with other nucleophiles, the resulting bonds are often less stable, preserving the relative selectivity towards primary amines in aqueous environments. glenresearch.com The robustness, selectivity, and stability of the resulting conjugate make NHS ester chemistry a foundational methodology in the creation of fluorescent probes for biological research. nih.govpsu.edu

Overview of Dy-560 as a Fluorescent Probe Scaffold in Scientific Inquiry

Dy-560 is a fluorescent dye belonging to the rhodamine family, a class of fluorophores known for their brightness and photostability. dyomics.combiotium.com The core structure of Dy-560 provides it with specific photophysical properties that make it suitable for various fluorescence-based detection methods. dyomics.com Its spectral characteristics fall within the orange region of the visible spectrum, making it compatible with common excitation sources, such as 532 nm or 546 nm laser lines, and distinct from blue or green fluorescent probes, which facilitates multicolor imaging experiments. biotium.comsigmaaldrich.com

The performance of a fluorophore is defined by key parameters, including its absorption and emission maxima (λex/λem), molar extinction coefficient (ε), and solubility. The molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength, directly impacting the potential brightness of the resulting fluorescent signal. Dy-560 exhibits a high molar absorbance, a desirable characteristic for generating bright conjugates. dyomics.com The dye is also noted for its solubility in common solvents used in labeling protocols, including water, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). dyomics.com These properties collectively establish Dy-560 as a robust and versatile fluorescent scaffold.

Table 1: Physicochemical Properties of Dy-560 Fluorophore Data presented is compiled from multiple sources and may vary based on solvent and measurement conditions.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 559 nm (in Ethanol) 568 nm (in 0.1 M phosphate (B84403), pH 7.0) | dyomics.comsigmaaldrich.com |

| Emission Maximum (λem) | 578 nm (in Ethanol) 588 nm (in 0.1 M phosphate, pH 7.0) | dyomics.comfanbiotech.comsigmaaldrich.com |

| Molar Absorbance (ε) | 120,000 M⁻¹cm⁻¹ | dyomics.com |

| Dye Family | Rhodamine | dyomics.com |

| Solubility | Water, Methanol, DMF, DMSO | dyomics.com |

Scope and Research Significance of Dy-560 NHS Ester Applications in Academic Settings

The functionalization of the Dy-560 fluorophore with an N-hydroxysuccinimide ester group creates the amine-reactive compound this compound. This specific chemical modification allows the dye to be covalently attached to amine-containing biomolecules, thereby serving as a targeted fluorescent reporter. glenresearch.com The combination of the Dy-560's favorable spectral properties with the reliable chemistry of the NHS ester makes it a significant tool for academic research in chemical biology and life sciences. thermofisher.comdyomics.com

The primary application of this compound is in the labeling of proteins, particularly antibodies, for use in immunoassays. dyomics.com Once conjugated to a primary or secondary antibody, the dye allows for the visualization and quantification of specific antigens in techniques such as:

Fluorescence Microscopy: Labeled antibodies enable the imaging of target proteins within fixed or living cells, providing spatial information on protein localization and expression. The spectral properties of Dy-560 make it suitable for such imaging, including in fluorescence in situ hybridization (FISH) microscopy. dyomics.comsigmaaldrich.com

Flow Cytometry: In this high-throughput technique, cells labeled with Dy-560-conjugated antibodies can be identified and sorted based on the fluorescence intensity, allowing for the quantification of specific cell populations.

Gel Electrophoresis and Western Blotting: this compound can be used to label protein standards or specific proteins for visualization on polyacrylamide gels or membranes, offering a fluorescent alternative to traditional colorimetric or chemiluminescent detection. dyomics.comcyanagen.com

Microarrays: The dye is suitable for labeling proteins or other molecules that are then hybridized to microarray slides for high-throughput screening experiments. dyomics.com

The significance of this compound lies in its ability to facilitate these and other fluorescence-based applications by providing a bright and stable signal in the orange part of the spectrum, expanding the toolkit available to researchers for multiplexed experiments where multiple targets are visualized simultaneously. biotium.combiotium.com

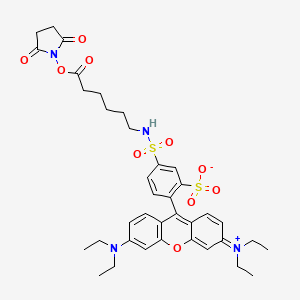

Structure

2D Structure

Properties

CAS No. |

178623-13-7 |

|---|---|

Molecular Formula |

C37H44N4O10S2 |

Molecular Weight |

768.9 g/mol |

IUPAC Name |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]benzenesulfonate |

InChI |

InChI=1S/C37H44N4O10S2/c1-5-39(6-2)25-13-16-28-31(22-25)50-32-23-26(40(7-3)8-4)14-17-29(32)37(28)30-18-15-27(24-33(30)53(47,48)49)52(45,46)38-21-11-9-10-12-36(44)51-41-34(42)19-20-35(41)43/h13-18,22-24,38H,5-12,19-21H2,1-4H3 |

InChI Key |

ZVRXEZSQXWSLKP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Principles of Dy 560 Nhs Ester Conjugation

Fundamental Amine Acylation Mechanism in Biological Labeling

The conjugation of Dy-560 NHS ester to biomolecules is fundamentally an amine acylation reaction. This process is widely employed in bioconjugation due to its efficiency and the stability of the resulting bond under physiological conditions. nih.govlumiprobe.com

Formation of Stable Amide Linkages with Biomolecules

The core of the labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction proceeds through a tetrahedral intermediate, culminating in the formation of a highly stable amide bond between the Dy-560 dye and the target biomolecule. glenresearch.comnih.gov This amide linkage is characterized by its significant resonance stabilization, which contributes to its resistance to hydrolysis and ensures the long-term integrity of the labeled conjugate under various experimental conditions. nih.gov The formation of this covalent bond is essentially irreversible, providing a permanent fluorescent tag on the molecule of interest.

The general reaction can be summarized as follows:

Dy-560-NHS + Biomolecule-NH₂ → Dy-560-CO-NH-Biomolecule + NHS

This robust bond formation is a cornerstone of modern biological imaging and detection assays. nih.gov

Role of the N-Hydroxysuccinimide Leaving Group in Reaction Pathways

The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, a critical feature for the efficient acylation of amines. stackexchange.comchemicalbook.com The stability of the succinimidyl anion is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom, which facilitates its departure during the reaction. stackexchange.com Upon its release, the NHS group can be detected spectrophotometrically, as it absorbs light in the 260-280 nm range, providing a method to monitor the progress of the conjugation or hydrolysis reaction. thermofisher.com The efficiency of the NHS group as a leaving group ensures that the forward reaction, leading to amide bond formation, is highly favorable. glenresearch.com

Selective Reactivity of this compound with Primary Amine Groups

This compound exhibits a strong preference for reacting with primary aliphatic amine groups. glenresearch.com This selectivity is a key advantage in biological labeling, as it allows for targeted modification of specific sites on biomolecules.

Specificity for Lysine (B10760008) Residues on Proteins and Peptides

Proteins and peptides are rich in primary amines, primarily the ε-amino group of lysine residues. gbiosciences.comjenabioscience.com These side-chain amines are typically exposed on the protein surface, making them accessible for conjugation with this compound. gbiosciences.com The reaction with lysine residues is highly efficient within a pH range of 7.2 to 9. thermofisher.com At these pH levels, the amino group is sufficiently deprotonated to act as a potent nucleophile. lumiprobe.com The abundance of lysine residues on many proteins allows for the attachment of multiple Dy-560 molecules, which can be advantageous for signal amplification. gbiosciences.com

Considerations for Off-Target Reactivity with Alternative Nucleophilic Residues

While this compound is highly selective for primary amines, under certain conditions, it can exhibit off-target reactivity with other nucleophilic amino acid residues. A primary competing reaction is the hydrolysis of the NHS ester by water, which is more pronounced at higher pH values. gbiosciences.comthermofisher.com

Systematic studies on NHS esters have revealed that side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine. stackexchange.comnih.govnih.gov The O-acylation of serine and threonine and the S-acylation of cysteine result in the formation of ester and thioester linkages, respectively. glenresearch.com These bonds are generally less stable than the amide bond formed with primary amines and can be susceptible to hydrolysis or displacement by other nucleophiles. glenresearch.comresearchgate.net The reactivity with these alternative nucleophiles is often dependent on factors such as pH and the proximity of neighboring amino acids that can influence the local chemical environment. nih.gov

Interactive Data Table: Reactivity of this compound with Different Functional Groups

| Functional Group | Amino Acid Residue(s) | Resulting Linkage | Bond Stability | Reaction Conditions |

| Primary Amine | Lysine, N-terminus | Amide | High | pH 7.2 - 9 |

| Hydroxyl | Serine, Threonine, Tyrosine | Ester | Low to Moderate | Can occur, especially at high reagent excess |

| Sulfhydryl | Cysteine | Thioester | Low | Less common, amines are more reactive |

| Imidazole (B134444) | Histidine | Acylimidazole | Low | Generally not a significant side reaction |

| Guanidinium | Arginine | Acylguanidinium | Low | Observed in some specific cases |

Interactive Data Table: Factors Influencing this compound Conjugation

| Factor | Effect on Reaction | Optimal Range/Consideration |

| pH | Affects amine deprotonation and ester hydrolysis | 7.2 - 9 for efficient amine acylation; higher pH increases hydrolysis rate |

| Temperature | Influences reaction rate | Room temperature for 1-4 hours or 4°C overnight are common protocols |

| Concentration | Higher concentrations of reactants favor conjugation | Protein concentrations of 1-10 mg/mL are often used |

| Buffer Composition | Presence of competing nucleophiles | Avoid amine-containing buffers like Tris and glycine |

| Solvent | Solubility of the NHS ester | This compound is soluble in water, DMF, and DMSO |

Interactions with Hydroxyl Groups (Serine, Threonine, Tyrosine)

While the primary reaction of NHS esters is with primary amines, they can also exhibit reactivity towards the hydroxyl groups of serine, threonine, and tyrosine residues. This reactivity is generally considered a side reaction and is significantly less favorable than the reaction with primary amines under typical labeling conditions. nih.govnih.gov

Interactions with Sulfhydryl Groups (Cysteine)

The sulfhydryl (thiol) group of cysteine is a potent nucleophile and can react with NHS esters. This reaction leads to the formation of a thioester bond. glenresearch.com However, under the typical pH conditions used for NHS ester labeling (pH 7.2-8.5), the primary amine reaction is generally favored. thermofisher.com The reactivity of the sulfhydryl group is highly dependent on its protonation state, with the thiolate anion (S-) being the reactive species. The pKa of the cysteine sulfhydryl group is typically around 8.3-8.6, meaning that at the optimal pH for NHS ester labeling, a significant portion of the sulfhydryl groups will be in the reactive thiolate form.

Despite the nucleophilicity of the thiolate, the resulting thioester bond is less stable than the amide bond and is susceptible to hydrolysis or displacement by other nucleophiles, including primary amines. glenresearch.comresearchgate.net Therefore, while initial reaction with cysteine can occur, the resulting conjugate may not be stable over time, and the label may be transferred to a more reactive primary amine if one is available. For applications requiring specific labeling of sulfhydryl groups, reagents such as maleimides are generally preferred due to their higher specificity and the formation of more stable thioether linkages. nih.gov

Potential for Minor Reactions with Imidazole Residues (Histidine)

The imidazole side chain of histidine contains a secondary amine and can also act as a nucleophile, reacting with NHS esters. This reaction results in the formation of an acyl-imidazole intermediate. rsc.org However, this intermediate is highly unstable and readily hydrolyzed in aqueous solutions, making the modification of histidine by NHS esters generally transient and inefficient. rsc.org

The pKa of the histidine imidazole group is approximately 6.0, meaning that at the typical labeling pH of 7.2-8.5, the imidazole ring is largely deprotonated and thus nucleophilic. Despite this, the lability of the resulting acyl-imidazole bond prevents the formation of a stable conjugate. rsc.org While some studies have reported the modification of histidine residues by NHS esters, these are often observed as minor products, and the stability of these linkages is questionable. rsc.org The nucleophilicity of the imidazole ring is also significantly lower than that of primary amines, further contributing to the low efficiency of this side reaction. aatbio.com

Influence of Reaction Microenvironment on this compound Conjugation Efficiency and Specificity

pH Dependence of Amine Reactivity and Ester Hydrolysis Kinetics

The pH of the reaction buffer is arguably the most critical parameter in NHS ester conjugation chemistry. The reaction rate is strongly pH-dependent due to two competing factors: the nucleophilicity of the target primary amines and the hydrolysis of the NHS ester. lumiprobe.cominterchim.fr

Primary amines must be in their unprotonated, nucleophilic state to react with the NHS ester. The pKa of the ε-amino group of lysine is around 10.5, while the pKa of the N-terminal α-amino group is typically between 7.8 and 8.0. At acidic or neutral pH, these groups are largely protonated and thus non-reactive. As the pH increases into the alkaline range (pH 7.2 to 9.0), the amines become progressively deprotonated, increasing their reactivity. thermofisher.comaatbio.com

However, the rate of hydrolysis of the NHS ester also increases with pH. thermofisher.comlumiprobe.com This competing reaction, where the NHS ester reacts with water to form the unreactive carboxylic acid of the dye and free N-hydroxysuccinimide, reduces the amount of active dye available for conjugation. Therefore, a compromise pH is typically chosen to balance these two opposing effects. The optimal pH for most NHS ester labeling reactions is generally considered to be between 8.0 and 9.0. tocris.comlumiprobe.combiotium.com

Interactive Data Table: Half-life of NHS Ester Hydrolysis at Different pH Values

| pH | Temperature (°C) | Half-life of Hydrolysis |

| 7.0 | 0 | 4 - 5 hours thermofisher.com |

| 8.6 | 4 | 10 minutes thermofisher.com |

This table illustrates the significant impact of pH on the stability of the NHS ester.

Solvent System Effects on Reaction Rate and Yield

Due to the often hydrophobic nature of fluorescent dyes like Dy-560, the NHS ester derivative may have limited solubility in aqueous buffers. To overcome this, a water-miscible organic solvent is frequently used to dissolve the dye before adding it to the aqueous protein solution. thermofisher.comlumiprobe.com Common choices include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). lumiprobe.comtocris.com

The introduction of an organic co-solvent can influence the reaction in several ways. It can help to solubilize both the dye and the protein, potentially increasing the reaction rate by bringing the reactants into closer proximity. However, the presence of high concentrations of organic solvents can also lead to protein denaturation, which may alter the accessibility of reactive sites and potentially compromise the biological activity of the protein. Therefore, the final concentration of the organic solvent in the reaction mixture is typically kept low, often between 1% and 10%. thermofisher.com

It is crucial to use high-purity, anhydrous solvents, as impurities such as amines in DMF can compete with the target protein for reaction with the NHS ester. lumiprobe.com Similarly, water content in the organic solvent can contribute to the hydrolysis of the NHS ester before it has a chance to react with the protein.

Synthetic Methodologies for Dy 560 Nhs Ester and Its Derivatives for Research Purposes

Conventional Synthetic Routes to Dy-560 NHS Esters from Carboxylic Acid Precursors

The most common and well-established method for synthesizing NHS esters of fluorescent dyes, including Dy-560, involves the activation of a precursor carboxylic acid group. This activation is typically achieved through carbodiimide-mediated coupling in the presence of N-hydroxysuccinimide (NHS).

The general reaction involves reacting the Dy-560 carboxylic acid precursor with NHS and a carbodiimide (B86325) coupling agent in an anhydrous organic solvent. Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC), N,N′-diisopropylcarbodiimide (DIC), or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the formation of an O-acylisourea intermediate. This highly reactive intermediate is then readily attacked by the nucleophilic hydroxyl group of NHS, forming the desired NHS ester and a urea (B33335) byproduct.

Reagents: Common carbodiimide coupling agents include DCC, DIC, and EDC. N-hydroxysuccinimide (NHS) is essential for forming the activated ester.

Solvents: Anhydrous organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically used to prevent hydrolysis of the NHS ester and coupling reagents researchgate.netamerigoscientific.com.

Byproducts: The reaction generates urea derivatives (e.g., dicyclohexylurea from DCC) which are generally insoluble in organic solvents and can be removed by filtration researchgate.netamerigoscientific.com.

Yield and Purity: This method generally provides high yields and good purity when performed under anhydrous conditions. The resulting Dy-560 NHS ester is then typically purified using techniques like column chromatography or recrystallization researchgate.netnih.gov.

Table 3.1: Common Carbodiimide Coupling Methods for NHS Ester Synthesis

| Coupling Agent | NHS Source | Typical Solvent | Byproduct | Notes |

| DCC | NHS | DCM, DMF | Dicyclohexylurea (DCU) | DCU is insoluble and easily filtered. |

| EDC | NHS | DCM, DMF, DMSO | Water-soluble urea | Suitable for reactions in aqueous-compatible solvents. |

| DIC | NHS | DCM, DMF | Diisopropylurea | Less allergenic than DCC. |

Alternative Synthetic Pathways for this compound Generation

While the carbodiimide-mediated activation of carboxylic acids is the primary route, alternative synthetic strategies can be explored for NHS ester generation, particularly if starting materials differ or specific reaction conditions are required.

Oxidation of Alcohols and Aldehydes to Corresponding NHS Esters

Direct synthesis of NHS esters from alcohol or aldehyde precursors is less conventional than activating carboxylic acids. However, methods involving the oxidation of alcohols or aldehydes to carboxylic acids, followed by subsequent activation to NHS esters, are feasible. In some cases, direct oxidative esterification methods have been reported, where alcohols or aldehydes are oxidized in the presence of N-hydroxysuccinimide using specific oxidizing agents. For example, reagents like 2-iodobenzoic acid (IBX) have been utilized in oxidative coupling reactions to form NHS esters from alcohols or aldehydes amerigoscientific.com. While specific examples for Dy-560 are not detailed in the provided literature, these oxidative approaches represent potential alternative routes if suitable alcohol or aldehyde precursors of the Dy-560 fluorophore are available.

Exploration of Mitsunobu Esterification Approaches for this compound

The Mitsunobu reaction is a versatile method for forming ester bonds from alcohols and carboxylic acids using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). While primarily used for forming standard esters, its application in synthesizing NHS esters is less direct and not commonly reported for fluorescent dye activation. Adapting the Mitsunobu reaction for NHS ester synthesis would typically involve reacting a carboxylic acid with N-hydroxysuccinimide under Mitsunobu conditions. However, the efficiency and applicability of this method for complex dye structures like Dy-560, compared to established carbodiimide methods, are not extensively documented in the provided context.

Design and Synthesis of Dy-560 Derivatives Beyond the NHS Ester for Specific Research Needs (e.g., Maleimide (B117702), Azide)

Beyond the amine-reactive NHS ester, Dy-560 can be functionalized with other reactive groups to enable conjugation to different biomolecular targets or to participate in specific chemical reactions, such as click chemistry. Key derivatives include maleimide and azide (B81097) functionalities.

Maleimide Derivatives: The Dy-560 maleimide derivative is designed for conjugation to thiol groups (cysteine residues) in proteins and peptides, forming stable thioether bonds schem.jpacs.orgst-andrews.ac.uk. Synthesis typically involves converting a precursor molecule (e.g., an amine or carboxylic acid derivative of Dy-560) into a maleimide moiety. This can be achieved through multi-step syntheses involving reactions with maleic anhydride (B1165640) derivatives or through functional group interconversions. For instance, an amino-functionalized Dy-560 could be reacted with maleic anhydride or a maleimide precursor.

Azide Derivatives: Dy-560 azide derivatives are valuable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry." These reactions allow for highly specific and efficient conjugation to alkyne-functionalized molecules schem.jpnottingham.ac.ukorganic-chemistry.orgorganic-chemistry.org. The synthesis of Dy-560 azide typically involves introducing an azide group onto a Dy-560 precursor. This can be accomplished by nucleophilic substitution of a suitable leaving group (e.g., halide, tosylate) on a Dy-560 intermediate with sodium azide (NaN₃) nottingham.ac.ukorganic-chemistry.org. Alternatively, amine derivatives can be converted to azides through diazotization followed by azidation.

Table 3.3: Dy-560 Derivatives and Their Functional Groups

| Derivative Name | Functional Group | Target Moiety | Conjugation Chemistry | Molecular Weight (approx.) | Reference |

| Dy-560 NHS-ester | NHS Ester | Primary Amines | Amide bond formation | 768.91 Da | dyomics.com |

| Dy-560 Maleimide | Maleimide | Thiols | Thioether bond formation | 793.97 Da | dyomics.com |

| Dy-560 Amino-derivative | Amine | Activated Esters, Aldehydes, etc. | Amide/Imine bond formation | 750.38 Da | dyomics.com |

| Dy-560 Carboxylic acid | Carboxylic Acid | Amines (activated), Alcohols (activated) | Amide/Ester bond formation | 671.84 Da | dyomics.com |

Purity Assessment and Quality Control of this compound Reagents for Reproducible Research

Ensuring the purity and integrity of this compound reagents is paramount for obtaining reliable and reproducible experimental results. Impurities or degradation products can lead to inconsistent labeling efficiency and aberrant experimental outcomes.

Purity Levels: High purity is generally expected for commercial fluorescent dye reagents. For analogous dyes, purity levels of >80% (by ¹H NMR and HPLC-MS) antibodies.com or ≥95% (by HPLC) rndsystems.com are often specified. The presence of unreacted carboxylic acid or hydrolysis products can reduce the effective concentration of the reactive NHS ester.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a principal method for assessing the purity of NHS esters. It can separate the intact NHS ester from unreacted starting materials, byproducts, and degradation products, such as N-hydroxysuccinimide (NHS) d-nb.inforsc.org. The detection of NHS is a key indicator of hydrolysis, which can occur due to exposure to moisture d-nb.infolumiprobe.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for confirming the chemical structure and assessing the purity of the synthesized this compound. It can identify characteristic proton signals of the dye and the NHS ester moiety, as well as detect any residual solvents or impurities antibodies.comd-nb.info.

Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry provides molecular weight confirmation of the this compound, further verifying its identity and purity antibodies.com.

Hydrolytic Stability: NHS esters are susceptible to hydrolysis, especially in the presence of moisture or at non-optimal pH levels, reverting to the parent carboxylic acid and NHS d-nb.inforsc.orglumiprobe.com. Therefore, proper storage under anhydrous conditions (e.g., desiccated at -20°C) and careful handling during preparation are essential to maintain the integrity of the reactive ester antibodies.comrndsystems.com.

Isomeric Purity: Some fluorescent dyes, potentially including Dy-560, can exist as positional isomers (e.g., 5- and 6-isomers). For applications requiring precise characterization or separation of labeled molecules, using isomerically pure dyes is often preferred to avoid complex peak patterns in analytical techniques like HPLC or electrophoresis nih.govantibodies.com.

Compound List:

Dy-560 NHS-ester

Dy-560 Carboxylic acid

Dy-560 Amino-derivative

Dy-560 Maleimide

Advanced Bioconjugation Strategies Utilizing Dy 560 Nhs Ester

Non-Site-Specific Labeling Methodologies for Diverse Biomolecules

Non-site-specific labeling strategies using Dy-560 NHS ester leverage the inherent reactivity of the NHS ester group with accessible primary amines on biomolecules. This approach is broadly applicable to a wide range of targets, including proteins, peptides, and amine-modified oligonucleotides.

Optimization of this compound to Target Molecule Ratio (Degree of Labeling, DOL)

The degree of labeling (DOL), defined as the average number of dye molecules attached per target molecule, is a critical parameter that influences the photophysical properties and functional integrity of the resulting conjugate. Optimizing the molar ratio of this compound to the target biomolecule is essential for controlling DOL. Generally, increasing the dye-to-biomolecule ratio leads to a higher DOL. However, excessive labeling can lead to several issues, including reduced water solubility, altered protein conformation, decreased binding affinity, and potential quenching of fluorescence bocascientific.com.

Experimentation is typically required to determine the optimal ratio for a specific biomolecule. For instance, a common starting point for protein labeling might involve a molar ratio of 5:1 to 10:1 (dye:protein), with subsequent adjustments based on the observed DOL and conjugate performance.

Table 1: Example this compound to Protein Ratios and Resulting Degree of Labeling (DOL)

| This compound:Protein Molar Ratio (Initial) | Typical Resulting DOL (Average) | Potential Impact on Conjugate |

| 1:1 | 0.5 - 1.5 | Low signal, minimal functional impact |

| 5:1 | 2 - 4 | Moderate signal, good balance of labeling and function |

| 10:1 | 4 - 7 | High signal, potential for reduced solubility/activity |

| 20:1 | > 7 | Very high signal, high risk of functional impairment |

Note: Actual DOL values can vary significantly based on protein size, accessible amine groups, reaction time, pH, and buffer conditions.

Strategies for Mitigating Labeling Heterogeneity in Protein Conjugates

Labeling heterogeneity refers to the variation in the number of dye molecules attached to individual biomolecules within a population. This can arise from differences in the accessibility of amine groups due to protein structure, steric hindrance, or variations in reaction kinetics. Strategies to mitigate heterogeneity include:

Controlled Reaction Conditions: Maintaining optimal pH (typically 7.5-8.5 for NHS esters) and temperature ensures consistent reaction rates. Lowering the temperature can sometimes improve selectivity.

Buffer Composition: The choice of buffer and its ionic strength can influence protein conformation and amine accessibility. Buffers like carbonate or bicarbonate buffers are commonly used for NHS ester reactions bocascientific.com.

Reaction Time: While longer reaction times can increase DOL, they may also lead to increased heterogeneity if certain amine groups react significantly faster than others. Optimization of reaction time is crucial.

Purification: Post-conjugation purification methods, such as size exclusion chromatography (SEC) or dialysis, are essential for removing unreacted dye and can help in isolating populations with more uniform labeling. SEC is particularly useful for separating labeled biomolecules from free dye and can also separate conjugates with different DOLs if their sizes differ significantly.

Site-Specific Labeling Approaches for Enhanced Conjugate Control

While this compound primarily targets primary amines, its chemistry can be integrated into strategies that aim for site-specific labeling, thereby offering greater control over the position and number of fluorophores attached to a biomolecule.

N-Terminal Cysteine Labeling via Thioester Intermediate Formation from this compound

Direct labeling of cysteine residues via their thiol groups using NHS esters is not chemically feasible, as NHS esters react with amines. However, this compound can be part of a multi-step process to achieve cysteine labeling. One conceptual approach involves first using the this compound to label a molecule containing a primary amine, which is then chemically modified to introduce a thiol-reactive moiety or a thioester intermediate. Alternatively, the Dy-560 dye itself could be synthesized with a different reactive group (e.g., maleimide) that targets thiols, but this would not be a this compound. If the intention is to use the this compound as a precursor, it implies a synthetic modification step where the NHS ester is converted into a functional group capable of reacting with a thioester or directly with a cysteine thiol, possibly after incorporation into a larger peptide or protein fragment. Research in this area often involves creating specific peptide sequences with engineered cysteine residues and then labeling other sites on the peptide using this compound before or after ligation.

Integration of this compound Chemistry with Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful method for joining peptide fragments, typically involving the reaction between a C-terminal thioester and an N-terminal cysteine residue. This compound is not a direct participant in the ligation reaction itself. However, it can be strategically employed in workflows that incorporate NCL. For instance, this compound can be used to label a peptide fragment at its N-terminus (if it's the only primary amine) or at lysine (B10760008) residues within the peptide sequence prior to its integration into an NCL strategy. The labeled peptide fragment, which also contains the necessary N-terminal cysteine for ligation, can then be joined with another peptide fragment containing a C-terminal thioester. This approach allows for the fluorescent labeling of specific peptide segments, enabling the study of protein structure, function, and dynamics with high precision.

Conjugation of this compound to Oligonucleotides and Nucleic Acids for Probe Development

This compound is highly effective for labeling amine-modified oligonucleotides and nucleic acids. This application is crucial for developing fluorescent probes used in various molecular biology techniques, such as fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and microarray analysis. The NHS ester readily reacts with primary amine groups introduced onto the nucleic acid backbone, typically at the 5' or 3' termini, or through internal modifications. The resulting amide linkage is stable, ensuring that the fluorescent label remains attached during hybridization and detection processes.

Table 2: Nucleic Acid Labeling Applications with this compound

| Nucleic Acid Type | Common Amine Modification Site | Labeling Strategy | Resulting Probe Application |

| DNA | 5'-Amino Modifier (e.g., C6) | NHS ester reaction | FISH probes, qPCR probes, sequencing primers |

| DNA | 3'-Amino Modifier (e.g., C6) | NHS ester reaction | FISH probes, qPCR probes, sequencing primers |

| DNA | Internal amine modification | NHS ester reaction | Probes for specific DNA structures |

| RNA | 5'-Amino Modifier | NHS ester reaction | RNA FISH probes, RNA detection assays |

| RNA | Internal amine modification | NHS ester reaction | RNA labeling for imaging or sequencing |

| Oligonucleotides | Custom amine modifications | NHS ester reaction | Molecular beacons, aptamers, siRNA probes |

The use of this compound in nucleic acid labeling provides a bright and photostable fluorescent signal, enhancing the sensitivity and reliability of detection methods. The conjugation process typically involves dissolving the amine-modified nucleic acid in an appropriate buffer and then adding a solution of this compound in an organic solvent like DMSO. The reaction is usually carried out at room temperature or 4°C for a specified period, followed by purification to remove excess dye.

Labeling of Amine-Modified Oligonucleotides

The NHS ester functionality of Dy-560 is particularly well-suited for the post-synthetic labeling of oligonucleotides that have been modified to incorporate primary amine groups. This modification can be introduced during solid-phase synthesis, often by substituting a thymidine (B127349) base with an amine-containing analogue, or through other chemical strategies. The reaction proceeds via nucleophilic attack of the primary amine on the activated NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide linkage between the oligonucleotide and the Dy-560 fluorophore.

Typical conjugation protocols involve dissolving the this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), followed by addition to an aqueous buffer solution containing the amine-modified oligonucleotide. The reaction is highly pH-dependent, with optimal conditions generally falling between pH 8.3 and 8.5, often achieved using a sodium bicarbonate buffer lumiprobe.com. For RNA labeling specifically, a pH range of 7.0–7.5 in a 300 mM sodium bicarbonate buffer has been found to be suitable, allowing for efficient labeling while minimizing potential RNA degradation due to the shorter reaction times that can be employed nih.gov. The molar ratio of dye to oligonucleotide is a critical parameter that needs optimization to achieve efficient labeling without excessive unreacted dye or over-labeling, which can impact downstream applications.

Applications in Nucleic Acid Hybridization Assays and Detection Systems

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, enabling sensitive detection and analysis of nucleic acids. Dy-560 labeled oligonucleotides find application in several key areas:

Microarray Experiments: Used for detecting specific DNA or RNA sequences on solid supports, facilitating gene expression profiling and genotype analysis dyomics.combiosyn.com.

Fluorescence In Situ Hybridization (FISH): Dy-560 labeled probes can be employed for the spatial localization of specific nucleic acid sequences within cells or tissues, providing insights into gene expression and chromosomal abnormalities dyomics.combiosyn.combiosyn.com.

Real-time PCR (qPCR) and FRET Assays: The fluorescent signal generated by Dy-560 can be utilized in quantitative PCR for monitoring amplification of target DNA or in Förster Resonance Energy Transfer (FRET) assays to study molecular interactions biosyn.com.

Gel Electrophoresis: Labeled oligonucleotides can be visualized and analyzed after separation by gel electrophoresis, aiding in quality control and analysis of synthesized probes dyomics.com.

The rhodamine-based structure of Dy-560 contributes to its desirable properties, including good brightness and photostability, making it a robust choice for various detection systems dyomics.com.

Functionalization of Polymeric Carriers, Microbeads, and Nanoparticles with this compound

The NHS ester functionality of Dy-560 also allows for its covalent attachment to amine-functionalized surfaces of various carriers, including polymeric materials, microbeads, and nanoparticles. This process is crucial for developing advanced diagnostic and imaging platforms.

Nanoparticles: Amine-modified gold nanoparticles, silica (B1680970) nanoparticles, or other polymeric nanoparticles can be readily functionalized with this compound. This conjugation strategy is employed to create fluorescently labeled nanoparticles for applications such as bioimaging, targeted drug delivery, and biosensing. The NHS ester reacts with surface amine groups or amine-functionalized ligands immobilized on the nanoparticle surface, forming stable covalent conjugates sigmaaldrich.comcytodiagnostics.com. For instance, amine-functionalized gold nanoparticles can be labeled to create probes for lateral flow assays, immunoblotting, and immuno-electron microscopy sigmaaldrich.com.

Microbeads: Similar to nanoparticles, amine-modified microbeads, often used in solid-phase assays and diagnostics, can be labeled with Dy-560. This enables fluorescent readout in bead-based assays, such as enzyme-linked immunosorbent assays (ELISAs) or DNA detection assays, where the fluorescence signal indicates the presence or quantity of a target analyte researchgate.net.

Other Carriers: The NHS ester chemistry is broadly applicable to other amine-containing materials, including surfaces functionalized with aminosilanes or amine-terminated polymers, enabling the creation of fluorescently tagged materials for diverse research and diagnostic purposes lumiprobe.comcreativepegworks.com.

Strategies for Minimizing Intramolecular and Intermolecular Dye Aggregation and Quenching During Conjugation

A common challenge in fluorescent labeling is the phenomenon of dye aggregation, which can lead to self-quenching and a significant reduction in fluorescence intensity, thereby compromising assay sensitivity and accuracy harvard.edunih.gov. Several strategies can be employed to mitigate these issues when using this compound or similar fluorescent dyes:

Optimizing Dye Concentration and Loading: Controlling the concentration of the dye during the conjugation reaction and the final loading density on the target molecule or carrier is critical. Lower dye loading can sometimes prevent aggregation harvard.edu. For nanoparticles, ensuring high encapsulation efficiency and using bulky counterions can prevent dye leakage and aggregation researchgate.net.

Solvent and Buffer Selection: While NHS esters can be dissolved in organic solvents like DMSO or DMF, their subsequent dilution in aqueous buffers requires careful consideration. High water solubility of the dye itself, as observed with Dy-560 dyomics.commedilumine.com, can inherently reduce hydrophobic interactions that promote aggregation chemrxiv.org. The pH of the conjugation buffer is paramount for efficient NHS ester reaction and can also influence dye stability and aggregation lumiprobe.comnih.gov.

Molecular Design and Spacing: Incorporating flexible chains or bulky groups into the dye structure can help maintain distance between dye molecules and reduce π-stacking, thereby inhibiting aggregation nih.govchemrxiv.orgmdpi.com. When labeling nanoparticles or surfaces, the use of spacer molecules between the carrier and the dye can also prevent aggregation and preserve optimal fluorescence cytodiagnostics.com.

Reaction Conditions: Optimizing reaction time and temperature can also play a role. For instance, shorter reaction times, particularly for sensitive biomolecules like RNA, can minimize degradation and potentially reduce aggregation-induced effects nih.gov.

Post-Conjugation Purification: Removing excess unreacted dye after the conjugation reaction is essential to prevent background fluorescence and potential aggregation in the final product aatbio.com.

By carefully selecting conjugation conditions and employing these strategies, researchers can maximize the fluorescence output and reliability of Dy-560 labeled conjugates for various sensitive biological applications.

Research Applications of Dy 560 Nhs Ester in Biomolecular and Cellular Studies

Fluorescence-Based Detection and Imaging Modalities in Biological Systems

Dy-560 NHS ester is well-suited for applications requiring fluorescent labeling for visualization and detection within biological systems. Its bright fluorescence and good photostability contribute to enhanced signal-to-noise ratios, crucial for sensitive imaging techniques.

In immunofluorescence (IF) and histochemistry, this compound can be used to label antibodies or other primary detection molecules. When conjugated to antibodies, it allows for the specific visualization of target proteins or antigens within cells and tissues. The dye's spectral properties enable its use in multicolor imaging panels, provided appropriate filters are available. While specific quantitative data from studies exclusively using this compound for IF/histochemistry is not extensively detailed in the provided literature, its general suitability for protein labeling for microscopy is well-established, similar to other rhodamine-based dyes like ATTO 565 and ATTO 594 NHS esters, which are noted for their high performance in super-resolution microscopy techniques such as STED and PALM sigmaaldrich.comnih.gov.

| Application Area | Target Molecule | Labeling Chemistry | Typical Excitation (nm) | Typical Emission (nm) | Key Features |

| Immunofluorescence/Histochemistry | Antibodies, Proteins | NHS Ester | ~560-568 | ~578-588 | Bright, photostable, suitable for multicolor imaging, good for protein density labeling. |

This compound can be employed in flow cytometry for labeling cell surface markers or intracellular targets. By conjugating the dye to antibodies or other probes, researchers can identify and quantify specific cell populations based on their fluorescence intensity. Its brightness and photostability are advantageous for distinguishing cell populations and for cell tracing experiments, where the dye can be used to track cell movement, proliferation, or differentiation over time. While specific studies detailing this compound's performance in cell tracing are limited, its general applicability for protein labeling in flow cytometry is supported by the use of similar amine-reactive dyes bocascientific.combiotium.com.

| Application Area | Target Molecule | Labeling Chemistry | Typical Excitation (nm) | Typical Emission (nm) | Key Features |

| Flow Cytometry | Antibodies, Proteins | NHS Ester | ~560-568 | ~578-588 | Bright signal, good for cell population identification, suitable for multicolor panels. |

| Cell Tracing | Proteins, Biomolecules | NHS Ester | ~560-568 | ~578-588 | Stable fluorescence for tracking cell dynamics over time. |

This compound is suitable for labeling oligonucleotides used in FISH assays. By conjugating the fluorophore to amine-modified DNA or RNA probes, researchers can visualize the location of specific nucleic acid sequences within cells or tissues. The development of improved FISH probe labeling methods often involves NHS-ester dyes, achieving high labeling efficiencies sigmaaldrich.comnih.govbiorxiv.org. Dy-560's spectral profile makes it a viable option for multicolor FISH experiments when combined with other spectrally distinct dyes.

| Application Area | Target Molecule | Labeling Chemistry | Typical Excitation (nm) | Typical Emission (nm) | Key Features |

| FISH | Amine-modified DNA/RNA | NHS Ester | ~560-568 | ~578-588 | Enables visualization of nucleic acid localization, suitable for multicolor FISH. |

Quantitative Analysis of Biomolecular Interactions and Dynamics

The ability to precisely label molecules with this compound allows for quantitative analysis of biomolecular interactions using biophysical techniques.

Microscale Thermophoresis (MST) is a powerful technique for measuring binding affinities between molecules. It relies on the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, hydration, or conformation upon binding. For MST, one binding partner is typically fluorescently labeled. NHS esters are commonly used to label proteins for MST experiments due to their ease of use and efficient reaction with primary amines nih.govsoton.ac.ukbiosyn.comresearchgate.netresearchgate.net. While specific MST studies explicitly detailing this compound are not prominent in the reviewed literature, its properties make it a suitable candidate for labeling proteins for such assays. The resulting labeled protein can then be used to determine dissociation constants (KD) for interactions with binding partners.

| Technique | Target Molecule | Labeling Chemistry | Typical Excitation (nm) | Typical Emission (nm) | Analyzed Parameter(s) | Key Features |

| Microscale Thermophoresis | Proteins | NHS Ester | ~560-568 | ~578-588 | Binding affinity (KD), Interaction kinetics | Sensitive to size, charge, hydration changes; requires minimal sample; suitable for complex biological matrices. |

Fluorescence Polarization (FP) assays measure the change in the polarization of emitted fluorescence, which is influenced by the rotational diffusion rate of the fluorophore-bound molecule. This technique is sensitive to changes in molecular size and shape, making it useful for studying molecular binding events and conformational changes. NHS ester dyes are widely used for labeling molecules for FP assays biotium.comchimia.chbiotium.comnih.gov. While this compound is not specifically highlighted for FP in the provided search results, its general utility as an amine-reactive fluorescent label suggests its potential application in FP assays for studying molecular interactions and conformational dynamics.

| Technique | Target Molecule | Labeling Chemistry | Typical Excitation (nm) | Typical Emission (nm) | Analyzed Parameter(s) | Key Features |

| Fluorescence Polarization | Proteins, Biomolecules | NHS Ester | ~560-568 | ~578-588 | Binding affinity, Molecular size/shape changes | Sensitive to molecular rotation; useful for studying binding events and conformational changes. |

Compound List:

this compound

Cy3

Cy3B

Alexa Fluor® 568

ATTO 565

ATTO 594

XFD568

XFD555

IRDye® 800CW

DyLight® 800

BDP FL

BDP 570

BDP X

SCy3

BODIPY FL

BODIPY 564/570

BODIPY 650/665

NBD

Fluorescein

Lissamine rhodamine B

Rhodamine B

Atto 633

Atto 647N

Atto Rho12

Atto Thio12

Dy-634 NHS-ester

DL650 NHS-ester

iFluor® 560

iFluor® 568

iFluor® 555

Advanced Microscopy Techniques Employing this compound

The inherent fluorescence properties of this compound, including its absorption and emission maxima, make it suitable for various advanced microscopy techniques that require precise localization and visualization of biomolecules.

Single-Molecule Localization Microscopy (SMLM) Utilizing Spontaneously Blinking Dy-560 Derivatives

Single-molecule localization microscopy (SMLM) techniques, such as STORM and PALM, rely on the ability of fluorophores to stochastically switch between a fluorescent and a dark state, allowing for the precise localization of individual molecules. While specific "spontaneously blinking Dy-560 derivatives" are not explicitly detailed in the provided literature, rhodamine-based dyes, including those spectrally similar to Dy-560, are frequently employed in super-resolution imaging due to their brightness and photostability dyomics.combiotium.com. The general class of rhodamine dyes offers promising characteristics for SMLM when used under appropriate buffer conditions that facilitate photoswitching microscopyu.com. The ability to label specific biomolecules with this compound allows for their subsequent visualization at nanoscale resolution, provided the dye exhibits or can be induced to exhibit the necessary blinking behavior for SMLM reconstruction.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Dye Class | Application Context in Super-Resolution |

| Dy-560 | 559 | 578 | Rhodamine-based | General fluorescence labeling; potential for SMLM |

| CF®583 | 583 | 606 | Rhodamine-like | Suitable for STORM biotium.com |

| Alexa Fluor® 647 | Not specified | Not specified | Cyanine-based | Used in SMLM for pre-rRNA transcripts nih.gov |

| Cy3B | Not specified | Not specified | Cyanine-based | Available as NHS ester for labeling microscopyu.com |

Super-Resolution Optical Fluctuation Imaging (SOFI) Applications

Super-resolution optical fluctuation imaging (SOFI) is a technique that leverages temporal fluctuations in fluorescence intensity to achieve super-resolution. While direct applications of this compound in SOFI are not explicitly detailed in the available search results, the fundamental principles of SOFI involve analyzing the temporal behavior of fluorophores. Dyes with controllable fluorescence fluctuations are generally suitable for SOFI. The spectral characteristics of Dy-560 make it a potential candidate for such applications, although specific studies detailing its performance in SOFI are not presented here.

Förster Resonance Energy Transfer (FRET) Studies with Dy-560 as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a technique used to study molecular interactions and conformational changes by measuring energy transfer between a donor and an acceptor fluorophore. Dy-560, with its emission spectrum, can potentially serve as either a FRET donor or acceptor depending on the spectral properties of the paired fluorophore. Rhodamine-based dyes are known for their good fluorescence quantum yields and photostability, characteristics that are beneficial for FRET measurements atto-tec.com. While specific FRET pairs involving Dy-560 are not detailed, its spectral profile positions it to be studied in conjunction with other dyes that exhibit overlapping emission and excitation spectra, respectively.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Dye Class | Potential FRET Role | Notes |

| Dy-560 | 559 | 578 | Rhodamine-based | Donor or Acceptor | Spectral properties suitable for FRET pair formation. |

| ATTO 550 | Not specified | Not specified | Rhodamine-like | Donor or Acceptor | High quantum yield, photostability, used in FRET studies atto-tec.com. |

| Pyrene | Not specified | Not specified | Polyaromatic | Donor | FRET donor for perylene; useful as proximity label lumiprobe.com. |

Proteomic and Metabolomic Investigations Facilitated by this compound Labeling

This compound's reactivity with amines also lends itself to applications in proteomics, primarily for labeling proteins for detection and analysis.

Isobaric and Stable Isotope Labeling of Peptides for Mass Spectrometry-Based Proteomics

Isobaric and stable isotope labeling are quantitative proteomics strategies that rely on incorporating mass tags into peptides to enable relative or absolute quantification via mass spectrometry (MS). This compound is a fluorescent dye and its primary function is to impart fluorescence to biomolecules, not to introduce mass shifts for quantitative MS-based proteomics. Therefore, this compound is not typically employed for isobaric or stable isotope labeling of peptides. Its utility in MS-based proteomics would be limited to situations where fluorescent labeling is required for specific detection or visualization purposes rather than quantitative mass-based measurements.

Exploration of Protein Complexes and Interactomes through Cross-Linking Mass Spectrometry

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping the architecture of protein complexes. NHS esters are a common class of reagents used in XL-MS due to their reactivity with primary amines bruker.comnih.govresearchgate.netresearchgate.net. While this compound is a monofunctional NHS ester, meaning it possesses a single reactive NHS ester group, it can be used to label proteins. If these labeled proteins are subsequently subjected to cross-linking using bifunctional cross-linkers (which possess two reactive groups, often also NHS esters, like DSS or BS³), the presence of Dy-560 can aid in identifying and tracking the labeled protein subunits within the complex during MS analysis. Bifunctional NHS esters covalently link amino acid residues that are in close proximity, providing distance constraints within protein structures and interactions.

| Reagent Type | Functionality | Reactive Group | Primary Target(s) | Common Application in Proteomics |

| This compound | Monofunctional | NHS Ester | Primary amines (Lys, N-terminus) | Fluorescent labeling of proteins |

| DSS (Disuccinimidyl suberate) | Bifunctional | NHS Ester (x2) | Primary amines (Lys, N-terminus) | Cross-linking Mass Spectrometry (XL-MS) bruker.comnih.govresearchgate.net |

| BS³ (Bis(sulfosuccinimidyl) suberate) | Bifunctional | NHS Ester (x2) | Primary amines (Lys, N-terminus) | Cross-linking Mass Spectrometry (XL-MS) nih.govresearchgate.net |

Spectroscopic Characterization and Photophysical Engineering of Dy 560 for Research Enhancement

Considerations for Absorption and Emission Maxima of Dy-560 Conjugates in Various Research Environments

The absorption and emission maxima of a fluorophore are fundamental properties that dictate its suitability for specific applications, particularly in multiplex imaging experiments where spectral overlap must be minimized. For Dy-560, these properties are not static but are influenced by the surrounding chemical environment. This phenomenon, known as solvatochromism, arises from the interaction of the dye's dipole moment with the polarity of the solvent. nih.govresearchgate.net

In ethanol, Dy-560 exhibits an absorption maximum at 559 nm and an emission maximum at 578 nm. dyomics.com When measured in an aqueous environment, such as 0.1 M phosphate (B84403) buffer at pH 7.0, these maxima shift to 568 nm for excitation and 588 nm for emission. sigmaaldrich.com This red-shift in the aqueous buffer is indicative of the dye's interaction with the more polar water molecules.

When Dy-560 NHS ester is conjugated to a biomolecule, such as a protein, its local microenvironment changes again. The dye may be exposed to hydrophobic pockets or charged residues on the protein surface, which can further alter its spectral properties. nih.gov The polarity and viscosity of the local environment within a cell can also lead to spectral shifts, a factor that researchers must consider when interpreting data from live-cell imaging experiments. researchfeatures.com Therefore, it is crucial to characterize the specific absorption and emission spectra of the Dy-560 conjugate in the relevant experimental buffer or system rather than relying solely on the data for the free dye.

| Environment | Absorption Maximum (λex) | Emission Maximum (λem) | Reference |

|---|---|---|---|

| Ethanol | 559 nm | 578 nm | dyomics.com |

| 0.1 M Phosphate Buffer (pH 7.0) | 568 nm | 588 nm | sigmaaldrich.com |

Analysis of Quantum Yield and Photostability in Relevant Biological and Chemical Systems

The brightness of a fluorophore is determined by the product of its molar extinction coefficient and its fluorescence quantum yield (QY). atto-tec.com Dy-560 has a high molar absorbance of 120,000 M⁻¹cm⁻¹, contributing to its potential for generating bright signals. dyomics.com The quantum yield, defined as the ratio of emitted photons to absorbed photons, is highly sensitive to the dye's environment. atto-tec.com Factors such as solvent polarity, viscosity, temperature, and the presence of quenchers can significantly affect the QY by influencing the rates of non-radiative decay pathways. nih.govatto-tec.com

As a rhodamine-based dye, Dy-560 is recognized for its generally good quantum yield and excellent photostability. bioscience.co.ukbiotium.com Photostability, or the resistance to photochemical degradation upon exposure to excitation light, is a critical parameter for imaging experiments that require prolonged or intense illumination, such as time-lapse microscopy or super-resolution techniques. Rhodamine dyes are known to be more photostable than many other classes of fluorophores. bioscience.co.ukscienovate.com

When conjugated to biomolecules, the photophysical properties of Dy-560 can be altered. The local environment provided by the biomolecule can either enhance or decrease the quantum yield and photostability. For instance, the rigidity of the matrix can influence the dye's performance. chemrevlett.com Therefore, empirical evaluation of the conjugate's brightness and photostability under specific experimental conditions is recommended for optimal experimental design and data interpretation.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Molar Absorbance (ε) | 120,000 M⁻¹cm⁻¹ | High light-absorbing capability, contributing to brightness. | dyomics.com |

| Quantum Yield (QY) | Environment-dependent | Efficiency of converting absorbed light into fluorescence. Rhodamines typically have good QY. | atto-tec.combioscience.co.uk |

| Photostability | High | Resistance to photobleaching, suitable for long-duration imaging. | bioscience.co.ukscienovate.com |

Influence of Labeling Density on Fluorescence Intensity and Self-Quenching Phenomena

When labeling a biomolecule with multiple fluorophores, the degree of labeling (DOL), or the dye-to-protein ratio, must be carefully optimized. While a higher DOL might be expected to yield a brighter signal, it can often lead to a decrease in fluorescence intensity due to self-quenching. researchgate.netharvard.edu This phenomenon occurs when fluorophores are in close proximity to one another, as is often the case on a densely labeled protein. nih.gov

Consequently, for any given biomolecule and dye, there is an optimal DOL that maximizes the fluorescence brightness of the conjugate. Exceeding this optimal ratio leads to diminished returns and can even result in a significantly weaker signal. nih.gov Researchers using this compound must therefore perform titration experiments to determine the ideal labeling conditions for their specific protein of interest to avoid the detrimental effects of self-quenching. harvard.edu

Characterization of Fluorescence Anisotropy and Rotational Diffusion in Dy-560 Labeled Biomolecules

Fluorescence anisotropy is a powerful technique used to study the size, shape, and flexibility of molecules in solution, as well as their binding interactions. photonics.com The technique is based on the principle of photoselective excitation of fluorophores with polarized light. The subsequent emission will also be polarized, but the degree of polarization is reduced by rotational diffusion of the molecule during the excited-state lifetime of the fluorophore. photonics.comnih.gov

The measured parameter, fluorescence anisotropy (r), is sensitive to the rotational correlation time (θ) of the fluorescently labeled molecule, which is related to its size and the viscosity of the medium. nih.gov When a small, rapidly tumbling dye like free Dy-560 is excited with polarized light, its rotation is fast compared to its fluorescence lifetime (typically a few nanoseconds), resulting in low anisotropy. photonics.com However, when Dy-560 is covalently attached to a large biomolecule, such as a protein, its rotational motion is restricted to that of the larger macromolecule. Since proteins rotate much more slowly, the Dy-560 labeled conjugate will exhibit a significantly higher fluorescence anisotropy. photonics.comnih.gov

This property can be exploited to monitor changes in the rotational diffusion of the biomolecule. For example, the binding of a ligand or another protein to the Dy-560 labeled protein will increase its effective size, slow its rotational diffusion, and thus increase the measured fluorescence anisotropy. photonics.com Conversely, the dissociation of a complex or the unfolding of a protein would lead to a decrease in anisotropy. Therefore, by labeling biomolecules with Dy-560, fluorescence anisotropy provides a sensitive tool to probe molecular interactions and conformational changes in real-time. nih.gov

Methodological Challenges and Optimization Strategies in Dy 560 Nhs Ester Research

Achieving Control of Labeling Stoichiometry and Homogeneity in Complex Samples

A primary challenge in bioconjugation is achieving a consistent and desired degree of labeling (DOL), which represents the average number of dye molecules conjugated to each target biomolecule. Both under- and over-labeling can be detrimental; insufficient labeling leads to low signal intensity, while excessive labeling can cause fluorescence quenching, protein aggregation, and altered biological activity. plos.orgcosmobio.co.jp This challenge is magnified in complex biological samples, such as cell lysates or serum, where a multitude of non-target molecules compete for the reactive dye.

Optimization of the labeling reaction is critical for controlling stoichiometry. Key parameters include the molar ratio of Dy-560 NHS ester to the target protein, protein concentration, reaction pH, temperature, and incubation time. cosmobio.co.jpnih.govlumiprobe.com The reaction of NHS esters with primary amines is highly pH-dependent, with optimal rates typically observed between pH 8.3 and 9.0. lumiprobe.comatto-tec.com In this range, the target lysine (B10760008) residues are sufficiently deprotonated to be nucleophilic.

Key Strategies for Stoichiometry Control:

Molar Ratio Adjustment: Systematically varying the molar excess of this compound is the most direct way to control the DOL. A higher ratio generally leads to a higher DOL.

pH Control: Maintaining a stable pH of 8.3-8.5 is a common strategy that balances efficient labeling with the competing risk of ester hydrolysis. lumiprobe.com

Protein Concentration: Optimal protein concentrations for labeling are typically in the range of 1-10 mg/mL. lumiprobe.com

Pre-purification: For complex samples, purifying the target biomolecule before conjugation is the most effective method to ensure labeling specificity and achieve homogeneity. nih.govthermofisher.com

| Molar Ratio (Dye:Protein) | Typical Resulting DOL | Observations |

|---|---|---|

| 5:1 | 2 - 4 | Suitable for applications requiring minimal protein modification to preserve function. |

| 10:1 | 4 - 7 | A common starting point for achieving bright, functional antibody conjugates. |

| 20:1 | 7 - 12 | Higher brightness, but increased risk of aggregation and potential loss of antibody affinity. |

Management of Hydrolytic Degradation of the this compound Moiety

A significant challenge inherent to NHS ester chemistry is the reagent's susceptibility to hydrolysis in aqueous environments. lumiprobe.comthermofisher.comulab360.com This reaction, where the ester is cleaved by water to yield an unreactive carboxylate form of the dye, directly competes with the desired amidation reaction with the target biomolecule. lumiprobe.comglenresearch.com The rate of hydrolysis is highly dependent on pH and temperature, increasing dramatically under more alkaline conditions. lumiprobe.comthermofisher.comjyi.org

Effective management of hydrolysis is essential to maximize conjugation efficiency and ensure reproducibility. The primary strategy is to minimize the time the activated dye spends in an aqueous buffer before it has a chance to react with the target amine.

Key Strategies for Managing Hydrolysis:

Reagent Preparation: this compound should be stored desiccated to prevent premature hydrolysis. thermofisher.com Stock solutions should be prepared in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and used immediately after preparation. cosmobio.co.jplumiprobe.comnih.gov

Reaction Conditions: Labeling reactions should be performed promptly after adding the dye solution to the aqueous protein buffer. While a pH of 8.3-9.0 is optimal for the amine reaction, it also accelerates hydrolysis. atto-tec.com Therefore, the reaction time must be carefully controlled.

Temperature Control: Performing the reaction at room temperature or even 4°C can slow the rate of hydrolysis, although this may also slow the rate of conjugation, requiring longer incubation times. lumiprobe.com

| pH | Temperature | Approximate Half-life | Reference |

|---|---|---|---|

| 7.0 | 0°C | 4 - 5 hours | lumiprobe.com |

| 8.0 | 4°C | ~1 hour | thermofisher.com |

| 8.6 | 4°C | 10 minutes | lumiprobe.comthermofisher.com |

Development of Robust Strategies for Post-Conjugation Purification and Removal of Unreacted Reagents

Following the conjugation reaction, the mixture contains the desired bioconjugate, unreacted (free) dye, and hydrolyzed dye. It is imperative to remove these low-molecular-weight contaminants, as their presence can lead to high background fluorescence, inaccurate quantification of the DOL, and potential interference in downstream applications. americanlaboratory.com

The choice of purification method depends on the physicochemical properties of the labeled biomolecule, primarily its size and stability.

Key Strategies for Post-Conjugation Purification:

Size Exclusion Chromatography (SEC): This is the most common and effective method for purifying large biomolecules like antibodies from small, unreacted dye molecules. atto-tec.comthermofisher.comstjohnslabs.com Resins like Sephadex G-25 are frequently used.

Dialysis and Ultrafiltration: These methods also separate molecules based on size. Dialysis involves exchanging the buffer through a semi-permeable membrane, while ultrafiltration (or spin columns) uses centrifugal force to pass small molecules through a filter while retaining the larger conjugate. cosmobio.co.jpabberior.rockswindows.net

Column-Free Quenching Methods: Some commercial kits offer a "column-free" approach where a quenching buffer is added after the reaction. This buffer contains a substance that binds to the free dye molecules and inactivates their fluorescence, eliminating the need for a physical separation step. americanlaboratory.com

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Efficient removal of free dye; provides buffer exchange. | Can lead to sample dilution; requires specialized columns and systems. |

| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | Gentle on the protein; handles large volumes. | Time-consuming (can take hours to days); may not be suitable for small-scale reactions. |

| Spin Columns (Ultrafiltration) | Centrifugal force pushes small molecules through a size-exclusion membrane. | Fast; concentrates the sample; suitable for small volumes. | Potential for protein loss due to membrane adsorption; risk of aggregation. |

Optimal Preservation and Storage Considerations for Dy-560 Labeled Bioconjugates

The long-term stability of the purified Dy-560 labeled bioconjugate is crucial for the validity and reproducibility of experimental results. The fluorescent properties of the dye and the biological activity of the conjugated molecule can degrade over time if not stored properly. Key factors that can compromise stability include temperature fluctuations, exposure to light, and repeated freeze-thaw cycles. biosyn.com

Key Strategies for Preservation and Storage:

Temperature: For short-term storage (days to weeks), conjugates can often be kept at 4°C. abberior.rocksresearchgate.net For long-term preservation, storage at -20°C or, ideally, -80°C is recommended. abberior.rocksbiosyn.comresearchgate.net

Aliquoting: To prevent degradation caused by repeated freezing and thawing, the final conjugate solution should be divided into smaller, single-use aliquots before freezing. abberior.rocksbiosyn.com

Light Protection: Fluorescent dyes are susceptible to photobleaching. Therefore, all solutions containing the Dy-560 conjugate should be stored in light-protected tubes and handled with minimal exposure to light. abberior.rocksbiosyn.com

Stabilizers: The addition of stabilizing agents can enhance the shelf-life of the conjugate. Bovine serum albumin (BSA) can be added as a protein stabilizer, and sodium azide (B81097) can be used as a bacteriostatic agent to prevent microbial growth. abberior.rocks However, the compatibility of these additives with downstream applications must be confirmed.

| Storage Duration | Temperature | Key Considerations |

|---|---|---|

| Short-Term (< 1 month) | 4°C | Protect from light. Add a bacteriostatic agent like sodium azide if needed. |

| Long-Term (> 1 month) | -20°C or -80°C | Store in single-use aliquots to avoid freeze-thaw cycles. Protect from light. Consider adding a cryoprotectant like glycerol for -20°C storage. |

Mitigating Interference from Endogenous Amines in Biological Samples During Labeling

The reactivity of this compound is not specific to the intended target molecule; it will form a covalent bond with any accessible primary amine. scielo.brresearchgate.net In complex biological matrices like cell culture supernatants or tissue lysates, there is a high concentration of endogenous primary amines from other proteins and small molecules (e.g., free amino acids, Tris buffer) that can compete with the target for the dye. scielo.brresearchgate.netbiotium.com This interference leads to a reduction in labeling efficiency for the target molecule and the generation of non-specific fluorescent signals.

Key Strategies for Mitigating Interference:

Target Purification: The most effective strategy is to purify the protein or molecule of interest from the complex sample before initiating the labeling reaction. nih.govthermofisher.comwindows.net

Buffer Selection: Use amine-free reaction buffers. Buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are preferred over Tris-based buffers (e.g., TBS), as Tris contains a primary amine that will react with the NHS ester. lumiprobe.combiotium.com

Quenching: After the labeling reaction has proceeded for the desired amount of time, the reaction should be actively stopped, or "quenched." This is achieved by adding a high concentration of a small molecule containing a primary amine, such as Tris, glycine, or lysine. thermofisher.comscielo.brresearchgate.net This quencher consumes any remaining reactive this compound, preventing further, non-specific labeling of other components in the sample.

| Source of Interfering Amine | Example | Mitigation Strategy |

|---|---|---|

| Buffer Components | Tris (tris(hydroxymethyl)aminomethane) | Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) prior to labeling. |

| Non-target Proteins | Albumin in serum, other proteins in cell lysate | Purify the target protein using affinity, ion-exchange, or size-exclusion chromatography. |

| Free Amino Acids | Lysine, Glycine | Purify the target protein via dialysis, ultrafiltration, or chromatography to remove small molecules. |

| Amine-containing Stabilizers | Gelatin, BSA (if not the target) | Remove stabilizers from the antibody or protein solution prior to labeling. |

Comparative Analysis of Dy 560 Nhs Ester with Alternative Amine Reactive Fluorophores in Research

Comparison with Isothiocyanate-Based Reagents (e.g., Fluorescein Isothiocyanate, FITC)

Isothiocyanate-based reagents, most notably Fluorescein Isothiocyanate (FITC), have been historically significant in fluorescence labeling due to their broad availability and relatively low cost thermofisher.comwikipedia.org. FITC exhibits excitation and emission maxima around 495 nm and 519 nm, respectively, producing a green fluorescence sigmaaldrich.comsigmaaldrich.comglpbio.com. Its isothiocyanate group (-N=C=S) reacts with both primary amines and sulfhydryl groups on biomolecules wikipedia.orgsigmaaldrich.comglpbio.com.

In contrast, Dy-560 NHS ester utilizes an N-hydroxysuccinimide (NHS) ester group, which primarily targets primary amines sigmaaldrich.comlumiprobe.com. This difference in reactive groups can offer greater specificity for amine labeling with NHS esters compared to isothiocyanates, which may react with other nucleophilic groups wikipedia.org. Spectrally, this compound (Ex/Em: 568/588 nm) sigmaaldrich.com is distinct from FITC, providing an alternative in multicolor experiments.

However, FITC is known for its susceptibility to photobleaching and pH-dependent fluorescence, which can limit its performance in demanding applications thermofisher.comwikipedia.org. Furthermore, FITC's water solubility is limited, and it can decompose in aqueous solutions, often necessitating the use of organic co-solvents for stock solutions sigmaaldrich.com. This compound, being water-soluble dyomics.com, offers an advantage in this regard, potentially simplifying conjugation protocols in aqueous buffers.

| Feature | This compound | Fluorescein Isothiocyanate (FITC) |

| Reactive Group | NHS Ester | Isothiocyanate |

| Primary Target | Primary amines | Primary amines, thiols |

| Excitation Max | 568 nm sigmaaldrich.com | 495 nm sigmaaldrich.comsigmaaldrich.comglpbio.com |

| Emission Max | 588 nm sigmaaldrich.com | 519 nm sigmaaldrich.comsigmaaldrich.comglpbio.com |

| Color | Orange-Red | Green |

| Water Solubility | Soluble dyomics.com | Limited, decomposes in water sigmaaldrich.com |

| pH Sensitivity | Generally considered pH-insensitive (Rhodamine-based) | Sensitive thermofisher.com |

| Photostability | Generally good (Rhodamine-based) | Prone to photobleaching thermofisher.comwikipedia.org |

| Specificity | High for primary amines | Can react with amines and thiols |

| Conjugation pH | Optimal pH typically 7-9 for NHS esters lumiprobe.com | Optimal pH typically 9.0-10.0 bocascientific.com |

Comparative Evaluation with Tetrafluorophenyl (TFP) Esters for Conjugation Efficiency

Tetrafluorophenyl (TFP) esters represent an advancement over traditional NHS esters in terms of stability and conjugation efficiency bocascientific.comlumiprobe.comthermofisher.cn. Like NHS esters, TFP esters react with primary amines to form stable amide bonds bocascientific.comlumiprobe.com. However, TFP esters exhibit significantly greater resistance to spontaneous hydrolysis, particularly in aqueous solutions and at the basic pH values typically employed for amine conjugation (pH 7-9) lumiprobe.comthermofisher.cnbroadpharm.comresearchgate.net.